molecular formula C7H2ClF4NO3 B1402210 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene CAS No. 1417569-90-4

1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B1402210
CAS No.: 1417569-90-4
M. Wt: 259.54 g/mol
InChI Key: QRSSGQFAHBSOCN-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-Chloro-5-fluoro-2-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

    Reduction: Conversion to 1-Chloro-5-fluoro-3-amino-2-(trifluoromethoxy)benzene.

    Oxidation: Potential formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, especially those containing fluorine, which can enhance drug efficacy and metabolic stability.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

  • 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene
  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
  • 1-Chloro-4-fluoro-2-nitrobenzene

Uniqueness: 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and overall reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO3/c8-4-1-3(9)2-5(13(14)15)6(4)16-7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSSGQFAHBSOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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